molecular formula C8H7ClN4 B1416465 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 499200-92-9

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B1416465
CAS No.: 499200-92-9
M. Wt: 194.62 g/mol
InChI Key: UPFYZRLXPPXQOR-UHFFFAOYSA-N
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Description

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound with the molecular formula C8H7ClN4. It is characterized by a pyridazine ring substituted with a chloro group at the 3-position and a 3-methyl-1H-pyrazol-1-yl group at the 6-position.

Biochemical Analysis

Biochemical Properties

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calf thymus DNA (CT-DNA) through minor groove binding . Additionally, it forms adducts with glutathione, indicating its potential role in redox reactions . These interactions suggest that this compound can influence biochemical pathways involving DNA and redox-active molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits cytotoxic effects against certain cancer cell lines, such as MCF-7 breast cancer cells . The compound’s ability to bind to DNA and interact with glutathione suggests that it can modulate cellular redox states and influence gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA, particularly in the minor groove, and displaces other molecules such as Hoechst 33,258 . This binding can lead to changes in DNA structure and function, potentially affecting gene expression. Additionally, the compound’s interaction with glutathione involves the formation of S-coordinated adducts, which can influence redox balance and enzyme activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound exhibits good solvolysis stability in PBS buffer or DMSO over 24 hours Long-term effects on cellular function, observed in in vitro studies, include sustained cytotoxicity against cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and potential adverse effects. For instance, while moderate doses exhibit cytotoxic effects against cancer cells, higher doses may lead to toxicity in normal cells . Understanding the dosage thresholds and toxic effects is crucial for the safe application of this compound in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of redox reactions and DNA repair mechanisms. The compound’s ability to form adducts with glutathione suggests its involvement in detoxification pathways . Additionally, its interaction with DNA indicates a role in genetic regulation and repair processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and form adducts with glutathione suggests that it can be localized in the nucleus and cytoplasm . These interactions can affect the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the nucleus, where it binds to DNA and influences gene expression . Additionally, its interaction with glutathione suggests that it may also be present in the cytoplasm, where it can participate in redox reactions and detoxification processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridazine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to biological targets and its stability in various chemical environments .

Properties

IUPAC Name

3-chloro-6-(3-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFYZRLXPPXQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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